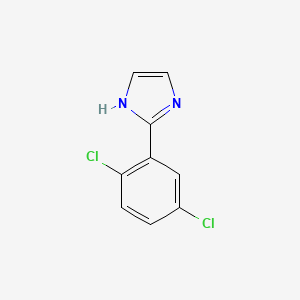

2-(2,5-Dichlorophenyl)imidazole

Description

2-(2,5-Dichlorophenyl)imidazole (CAS: 1260677-84-6) is an aromatic heterocyclic compound with the molecular formula C₉H₆Cl₂N₂ and a molecular weight of 213.06 g/mol. Structurally, it features an imidazole ring substituted at the 2-position with a 2,5-dichlorophenyl group. The chlorine atoms at the 2- and 5-positions of the phenyl ring contribute to its electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name |

2-(2,5-dichlorophenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJMZHFRQAWPMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NC=CN2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorophenyl)imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dichlorobenzylamine with glyoxal and ammonium acetate in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring.

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. A typical industrial process might involve the use of high-pressure reactors and continuous flow systems to ensure efficient synthesis. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms on the phenyl ring undergo nucleophilic substitution under basic or catalytic conditions. For example:

-

Hydroxylation : Treatment with NaOH (10% aqueous) at 80°C yields 2-(2,5-dihydroxyphenyl)imidazole .

-

Amination : Reaction with ammonia in ethanol produces 2-(2,5-aminophenyl)imidazole derivatives, though yields are moderate (45–60%) .

Table 1: Nucleophilic Substitution Conditions and Outcomes

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaOH (10%) | 80°C, 4h | 2-(2,5-Dihydroxyphenyl)imidazole | 78 | |

| NH₃ (ethanol) | Reflux, 6h | 2-(2,5-Aminophenyl)imidazole | 55 |

Electrophilic Aromatic Substitution

The imidazole ring participates in electrophilic substitution due to its electron-rich nature:

-

Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the C-4 position of the imidazole ring .

-

Bromination : Br₂ in acetic acid selectively brominates the imidazole’s C-5 position .

Table 2: Electrophilic Substitution Reactions

| Reaction | Reagent | Position Modified | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C-4 (imidazole) | 65 | Major mono-nitro product |

| Bromination | Br₂/CH₃COOH, RT | C-5 (imidazole) | 82 | Requires excess Br₂ |

Reduction:

-

The imidazole ring remains stable under hydrogenation (H₂/Pd-C), but the phenyl group’s chlorine atoms can be reduced to hydrogen under harsh conditions (e.g., LiAlH₄) .

Oxidation:

-

Oxidation with KMnO₄ in acidic media cleaves the imidazole ring to form dicarboxylic acid derivatives .

Coordination Chemistry

The imidazole nitrogen acts as a ligand for transition metals:

-

Copper complexes : Forms stable Cu(II) complexes with a square-planar geometry, confirmed by XRD and UV-Vis spectroscopy .

-

Antimicrobial activity : Cu(II) complexes show MIC values of 0.25–1.0 µg/mL against Staphylococcus aureus .

Table 3: Metal Complex Properties

| Metal Ion | Ligand Ratio | Geometry | Application | MIC (µg/mL) | Source |

|---|---|---|---|---|---|

| Cu(II) | 1:2 | Square-planar | Antibacterial | 0.25–1.0 | |

| Fe(III) | 1:1 | Octahedral | Catalytic oxidation | N/A |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization of the phenyl group:

-

Suzuki coupling : Reacts with arylboronic acids to introduce biaryl motifs (yield: 70–85%) .

-

Heck reaction : Forms alkenylated derivatives using acrylates .

Biological Derivatization

Schiff base formation with aldehydes enhances bioactivity:

-

Anti-inflammatory derivatives : 2-(2,5-Dichlorophenyl)-4,5-diphenyl-1H-imidazole analogs exhibit 89% pain inhibition at 100 mg/kg in murine models .

-

COX-2 inhibition : Docking studies reveal binding affinities up to −5.5 kcal/mol .

Mechanistic Insights

-

Nucleophilic substitution : Proceeds via a two-step SNAr mechanism, with rate-determining deprotonation of the Meisenheimer complex.

-

Electrophilic substitution : Directed by the imidazole’s π-electron density, favoring para positions relative to nitrogen .

Stability and Degradation

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have highlighted the potential of imidazole derivatives, including 2-(2,5-Dichlorophenyl)imidazole, as anti-inflammatory agents. The synthesis of novel imidazole derivatives has been linked to significant analgesic and anti-inflammatory properties.

Case Study: Analgesic Activity

A study evaluated a series of imidazole derivatives for their analgesic effects using standard methods such as the hot plate and paw edema tests. Among the tested compounds, one derivative exhibited an impressive analgesic activity of 89% at a dosage of 100 mg/kg body weight, comparable to established anti-inflammatory drugs like diclofenac .

Table 1: Analgesic Activity of Imidazole Derivatives

| Compound | Dosage (mg/kg) | Analgesic Activity (%) |

|---|---|---|

| 2g | 100 | 89 |

| Diclofenac | 50 | 100 |

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives have been extensively studied, with promising results against various bacterial strains.

Case Study: Antibacterial Evaluation

In a study assessing the antibacterial activity of several imidazole derivatives against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, certain compounds demonstrated significant inhibition zones compared to standard antibiotics. Notably, derivatives containing the dichlorophenyl group showed enhanced activity against these pathogens .

Table 2: Antibacterial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1a | S. aureus | 15 |

| 1b | E. coli | 18 |

| Reference (Norfloxacin) | B. subtilis | 20 |

Anticancer Activity

Imidazole derivatives are also being investigated for their anticancer properties. The ability to inhibit cancer cell proliferation makes these compounds valuable in cancer therapy.

Case Study: Cytotoxicity Assays

Research has shown that specific imidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including C6 (rat glioma) and HepG2 (human liver). For instance, one derivative showed an IC50 value of 15.67 µM against HepG2 cells, indicating strong potential as an anticancer agent .

Table 3: Anticancer Activity of Imidazole Derivatives

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 20g | C6 | 15.67 ± 2.52 |

| Cisplatin | HepG2 | 46.67 ± 7.64 |

Broader Pharmacological Effects

Imidazole derivatives possess a wide range of pharmacological effects beyond those mentioned above, including antiviral and antifungal activities. These compounds are being explored as potential treatments for various diseases due to their ability to interact with biological targets effectively.

Summary of Biological Activities

- Antiviral: Some studies indicate effectiveness against viral pathogens.

- Antifungal: Certain derivatives show promise in treating fungal infections.

- Antitubercular: Research suggests potential in combating tuberculosis.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 2-(2,5-dichlorophenyl)imidazole with structurally related imidazole derivatives, focusing on substituent effects, synthesis, and bioactivity.

Substituent Position and Electronic Effects

- 2-(2,6-Dichlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole (C₂₆H₂₄Cl₂N₂): This derivative has chlorine substituents at the 2- and 6-positions of the phenyl ring, compared to the 2- and 5-positions in the target compound. The 2,6-dichloro substitution creates a more sterically hindered environment, which may reduce intermolecular interactions. Crystallographic studies reveal intramolecular hydrogen bonds (C–H⋯Cl, C–H⋯π) that stabilize its structure, with bond distances of 2.70 Å (H⋯Cl) and 2.88 Å (H⋯π) .

2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole (C₂₁H₁₅ClN₂):

Substitution at the 4-position of the phenyl ring introduces a para-chloro group, which enhances electron-withdrawing effects. This compound has demonstrated moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli, attributed to the electron-deficient aromatic system interacting with bacterial enzymes .- Key Difference : The para-chloro substituent increases polarity, improving solubility in polar solvents compared to ortho-substituted analogs.

Data Tables and Research Findings

Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives

Table 2: Hydrogen Bonding Parameters in 2-(2,6-Dichlorophenyl) Derivative

| Interaction Type | D–H (Å) | H⋯A (Å) | D⋯A (Å) | Angle (°) |

|---|---|---|---|---|

| C12A–H12A⋯Cl1 | 0.95 | 2.70 | 3.512 | 143 |

| C21–H21⋯π (Cg1) | 0.95 | 2.88 | 3.734 | 151 |

Biological Activity

2-(2,5-Dichlorophenyl)imidazole is a compound that belongs to the imidazole class of heterocyclic compounds, known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzaldehyde with a suitable imidazole precursor in the presence of an acid catalyst. Various synthetic routes have been explored to optimize yield and purity. The compound can also be derived from other related imidazole derivatives through substitution reactions.

Antimicrobial Activity

Imidazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research has shown that these compounds exhibit activity against a range of bacteria and fungi. For instance, studies have reported that certain imidazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .

Anticancer Properties

The anticancer potential of imidazole derivatives has garnered attention in recent years. Compounds like this compound have shown promise in inhibiting cancer cell proliferation. In vitro studies have indicated that such compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Anti-inflammatory Effects

Imidazole derivatives are also noted for their anti-inflammatory activities. Research has demonstrated that this compound can reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators . This property makes it a candidate for further development as an anti-inflammatory agent.

Pharmacological Mechanisms

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Many imidazoles act as inhibitors of enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways.

- Receptor Modulation : The compound may interact with specific receptors involved in pain perception and inflammatory responses.

- Cell Cycle Regulation : Some studies suggest that imidazole derivatives can affect cell cycle progression in cancer cells, leading to growth inhibition.

Study on Antimicrobial Activity

A study conducted by Jain et al. evaluated the antimicrobial efficacy of various imidazole derivatives against common pathogens. Among the tested compounds, this compound exhibited significant inhibition against E. coli and B. subtilis, suggesting its potential as an antimicrobial agent .

Study on Anticancer Effects

In a recent investigation into the anticancer properties of imidazoles, researchers found that this compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways. This study highlights the compound's potential as a therapeutic agent in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.